

Physical and chemical properties of Ethyl 6-methyl-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 6-methyl-1H-indole-2-carboxylate*

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An In-depth Technical Guide: **Ethyl 6-methyl-1H-indole-2-carboxylate**

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide array of biological targets. Within this vast chemical family, **Ethyl 6-methyl-1H-indole-2-carboxylate** emerges as a pivotal synthetic intermediate. The strategic placement of the methyl group on the benzene ring and the reactive ethyl ester on the pyrrole ring provides researchers with a versatile platform for constructing more complex, biologically active molecules. This guide offers a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its reactivity and applications, tailored for professionals in chemical research and drug development.

Section 1: Core Molecular Identity

Understanding the fundamental structure and nomenclature of **Ethyl 6-methyl-1H-indole-2-carboxylate** is the first step in harnessing its synthetic potential.

1.1. Chemical Structure

The molecule consists of a bicyclic indole core, with a methyl group at the C6 position of the benzene ring and an ethyl carboxylate group at the C2 position of the pyrrole ring.

Caption: Chemical structure of **Ethyl 6-methyl-1H-indole-2-carboxylate**.

1.2. Nomenclature and Identifiers

A consistent and unambiguous identification system is crucial for regulatory and research purposes.

Identifier	Value	Source
IUPAC Name	ethyl 6-methyl-1H-indole-2-carboxylate	[1]
CAS Number	16732-81-3	[1]
Molecular Formula	C ₁₂ H ₁₃ NO ₂	[1]
Molecular Weight	203.24 g/mol	[1]
Canonical SMILES	CCOC(=O)C1=CC2=C(C=C(C)C=C2)N1	[1]

Section 2: Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental settings. While some data for this specific molecule is sparse, properties can be inferred from closely related analogs.

Property	Value / Description	Notes
Appearance	Typically a white to pale yellow crystalline solid.	Based on analogous indole carboxylates.
Melting Point	Not definitively reported; expected to be a solid at room temperature.	The parent compound, ethyl indole-2-carboxylate, has a melting point of 122-125 °C. The 6-methyl substitution may alter this value.
Boiling Point	>300 °C (Predicted)	High boiling point is expected due to the stable aromatic system and polar functional groups.
Solubility	Soluble in common organic solvents such as ethanol, DMSO, DMF, ethyl acetate, and dichloromethane. Low solubility in water.	Typical for indole esters.
XLogP3	~2.8 - 3.5 (Predicted)	The XLogP3 of the related methyl 6-methyl-1H-indole-2-carboxylate is 2.8[2]. The ethyl group will slightly increase lipophilicity.

Section 3: Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint for molecular structure confirmation and purity assessment.

3.1. Proton Nuclear Magnetic Resonance (^1H NMR)

The ^1H NMR spectrum provides distinct signals for each unique proton environment. Based on data from analogous structures, the following characteristic shifts (in CDCl_3 or DMSO-d_6) are expected:

- Indole N-H: A broad singlet typically observed far downfield (> 8.0 ppm), which is exchangeable with D₂O.
- Aromatic Protons (C4-H, C5-H, C7-H): A series of doublets and singlets in the range of 7.0-7.6 ppm, showing coupling patterns characteristic of a substituted benzene ring.
- Pyrrole Proton (C3-H): A distinct singlet or narrow doublet around 7.0-7.2 ppm.
- Ethyl Ester (-OCH₂CH₃): A quartet around 4.3 ppm (for the -CH₂-) and a triplet around 1.3 ppm (for the -CH₃), with a coupling constant (J) of ~7 Hz.
- Methyl Group (-CH₃): A sharp singlet around 2.4 ppm.

3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom:

- Ester Carbonyl (C=O): A signal in the range of 160-165 ppm.
- Aromatic & Pyrrole Carbons: Multiple signals between 100-140 ppm.
- Ethyl Ester (-OCH₂CH₃): Signals around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).
- Methyl Group (-CH₃): A signal around 21-22 ppm.

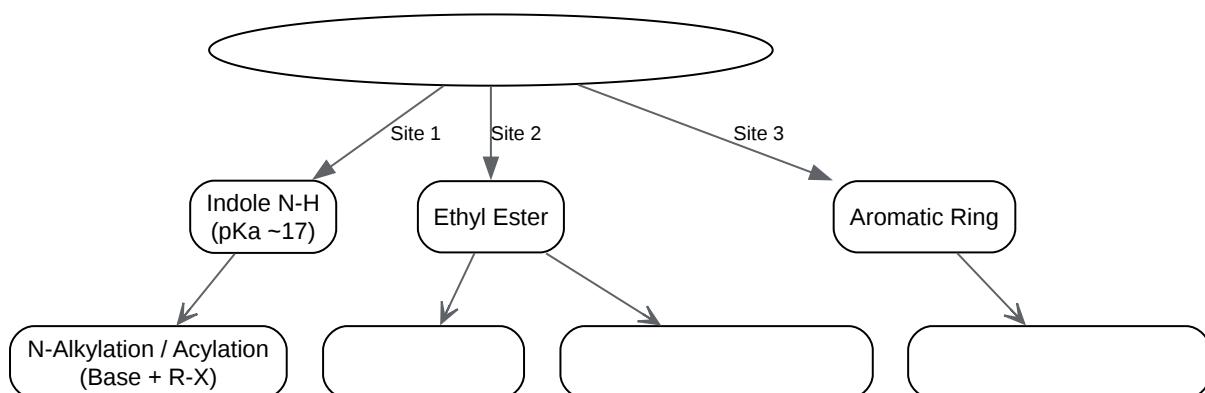
3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For **Ethyl 6-methyl-1H-indole-2-carboxylate**, the expected molecular ion peak [M]⁺ would be observed at an m/z of 203.

Section 4: Chemical Reactivity and Synthesis

The utility of this compound stems from the distinct reactivity of its functional groups, which can be selectively targeted in synthetic schemes.

4.1. Key Reactive Sites

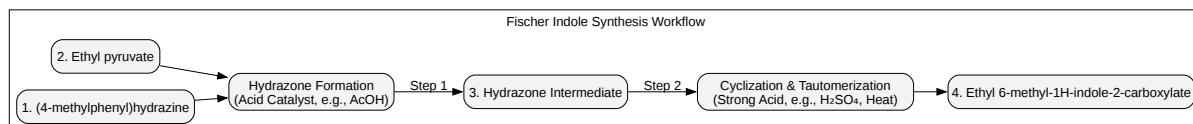
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Caption: Key reactive sites on **Ethyl 6-methyl-1H-indole-2-carboxylate**.

- Indole N-H Proton: This proton is weakly acidic and can be removed by a suitable base (e.g., NaH, KOH) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, providing a straightforward method to introduce substituents at the N1 position.[3]
- Ethyl Ester Group: This is a versatile handle for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-methyl-1H-indole-2-carboxylic acid.[3] Alternatively, it can undergo aminolysis or hydrazinolysis to form amides or hydrazides, respectively, which are key intermediates for further functionalization.[3]
- Aromatic System: The indole ring is electron-rich and susceptible to electrophilic substitution. While the C2-ester group is deactivating, reactions such as halogenation or nitration can still occur, typically favoring the C3 position if it is unsubstituted.

4.2. Primary Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing substituted indoles.[4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.



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Caption: Workflow for the Fischer Indole Synthesis.

Exemplary Protocol:

- **Hydrazone Formation:** (4-methylphenyl)hydrazine is condensed with ethyl pyruvate, often in a solvent like ethanol with a catalytic amount of acetic acid. The mixture is typically stirred at room temperature or gently warmed to drive the reaction to completion, forming the corresponding hydrazone intermediate.
- **Cyclization:** The isolated hydrazone is treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂) and heated. This induces a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia and tautomerization to yield the final indole product.
- **Workup and Purification:** The reaction is quenched by pouring it into water or ice, and the crude product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.

Section 5: Applications in Research and Drug Development

Ethyl 6-methyl-1H-indole-2-carboxylate is not typically an end-product but rather a valuable building block for creating pharmacologically active compounds. The parent scaffold, ethyl indole-2-carboxylate, is a documented reactant in the preparation of numerous therapeutic candidates.^[5]

- Scaffold for Inhibitors: The indole-2-carboxylate core is present in molecules designed as inhibitors for various enzymes and receptors. These include p38 MAP kinase inhibitors, cannabinoid CB1 receptor antagonists, and inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.
- Antimicrobial and Antiparasitic Agents: Functionalized indoles are a rich source of antimicrobial and antiparasitic drug leads. Modifications of the indole-2-carboxamide scaffold have yielded compounds with potent activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[6][7]
- Anticancer Research: The indole nucleus is a common feature in many anticancer agents. Derivatives of indole-2-carboxylates have been explored for their antiproliferative effects against various cancer cell lines.

Section 6: Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for **Ethyl 6-methyl-1H-indole-2-carboxylate** should always be consulted, the following guidance is based on data for closely related analogs.[2][8][9][10]

6.1. Hazard Identification

- GHS Classifications (Anticipated):
 - Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[8][9][10]
 - Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[8][9][10]
 - Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2][8]
 - Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

6.2. Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling as a powder or during heating.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and direct light.[\[5\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

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